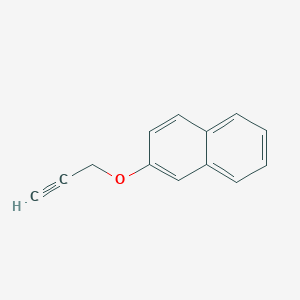

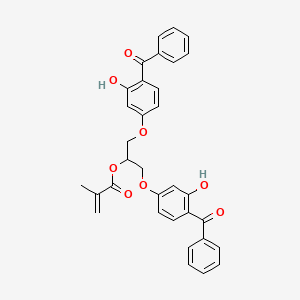

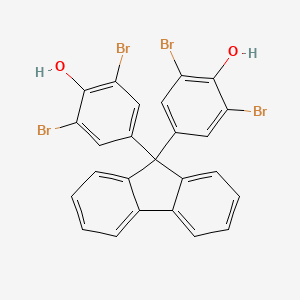

9,9-ビス(3,5-ジブロモ-4-ヒドロキシフェニル)フルオレン

説明

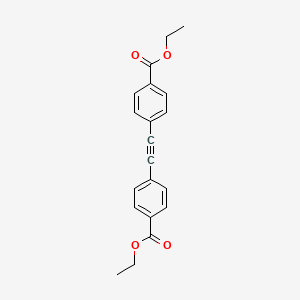

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- is a useful research compound. Its molecular formula is C25H14Br4O2 and its molecular weight is 666 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

先進複合材料

この化合物は、先進複合材料の製造のためのモノマーまたは改質剤として役立ちます。 その高い熱安定性により、耐熱接着剤や高温コーティングでの使用に適しています 。これらの複合材料は、航空宇宙産業や自動車産業など、極端な条件に耐える材料が必要とされる分野で使用できます。

エポキシ樹脂製造

9,9-ビス(3,5-ジブロモ-4-ヒドロキシフェニル)フルオレン: は、エポキシ樹脂の製造における重要な原料です 。エポキシ樹脂は、その強力な接着性、耐久性、化学薬品や熱に対する耐性から広く使用されています。電子部品、塗料、コーティングの製造に不可欠です。

ポリカーボネート合成

この化合物は、ポリカーボネートの合成にも使用されます 。ポリカーボネートは、透明で非常に高い耐衝撃性を有する熱可塑性ポリマーのグループです。防弾ガラス、眼鏡レンズの製造、温室の建設に使用されています。

アクリル樹脂配合

アクリル樹脂は、9,9-ビス(3,5-ジブロモ-4-ヒドロキシフェニル)フルオレンの添加によって、熱安定性が向上します 。アクリル樹脂は、塗料配合、シーラント、接着剤など、さまざまな用途で使用されています。

有機エレクトロニクス

この化合物は、フルオレン誘導体として、反転型ペロブスカイト太陽電池におけるドープフリー有機ホール輸送材料として開発できます 。このアプリケーションは、効率的で安定した太陽電池が重要な再生可能エネルギー分野において特に重要です。

安全性と取り扱いに関する研究

9,9-ビス(3,5-ジブロモ-4-ヒドロキシフェニル)フルオレンの安全性プロファイルも研究の対象となっています。 化合物の危険性に関する記述、予防措置に関する記述、安全な取り扱い手順を理解することは、さまざまな用途における使用に不可欠です .

作用機序

Mode of Action

It is known that this compound is synthesized through the condensation reaction of 9-fluorenone and phenol . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that this compound is an important raw material to produce epoxy resin, polycarbonate, and acrylic resin . These materials have high thermal stability and good optical properties

Result of Action

As a raw material for the production of various resins, it contributes to the thermal stability and optical properties of these materials .

生化学分析

Biochemical Properties

It is known that it is synthesized through the condensation reaction of 9-fluorenone and phenol under acidic catalysis . The compound is an important raw material to produce epoxy resin, polycarbonate, and acrylic resin .

Molecular Mechanism

It is synthesized through a condensation reaction, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br4O2/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,30-31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTXKAABSCYYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888623 | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94854-03-2 | |

| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2,6-dibromophenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94854-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094854032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)